molecular formula C44H36MnN8+4 B1201985 Mntmpyp CAS No. 72924-08-4

Mntmpyp

Cat. No.: B1201985
CAS No.: 72924-08-4
M. Wt: 731.7 g/mol
InChI Key: PRZBRMHXDVOWDL-UHFFFAOYSA-N
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Description

Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin, commonly referred to as Mntmpyp, is a synthetic compound known for its superoxide dismutase mimetic properties. This compound is a member of the manganese porphyrin family and is recognized for its ability to mimic the activity of superoxide dismutase enzymes, which play a crucial role in protecting cells from oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin can be synthesized through the electrostatic self-assembly of manganese porphyrin cations with exfoliated niobium tungstate nanosheets . The process involves the following steps:

    Preparation of Manganese Porphyrin Cations: The manganese porphyrin cations are prepared by reacting manganese chloride with 1-methyl-4-pyridyl porphyrin in an appropriate solvent.

    Exfoliation of Niobium Tungstate Nanosheets: Niobium tungstate is exfoliated to obtain nanosheets, which are then used as a substrate for the assembly of manganese porphyrin cations.

    Electrostatic Self-Assembly: The manganese porphyrin cations are electrostatically assembled onto the niobium tungstate nanosheets to form the final nanocomposite.

Industrial Production Methods

The industrial production of manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include superoxide radicals and hydrogen peroxide. The reaction conditions typically involve physiological pH and temperature.

    Reduction: Reagents such as peroxynitrite and biological antioxidants are used under similar physiological conditions.

    Substitution: Various ligands and solvents are used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: The major products are oxygen and hydrogen peroxide.

    Reduction: The major product is reduced peroxynitrite.

    Substitution: The products vary based on the substituents introduced into the porphyrin ring.

Mechanism of Action

Comparison with Similar Compounds

Manganese(III) tetrakis(1-methyl-4-pyridyl)porphyrin is compared with other manganese porphyrins such as manganese(III) tetrakis(4-sulfonatophenyl)porphyrin (MnTPPS) and manganese(III) tetrakis(4-benzoic acid)porphyrin (MnTBAP):

List of Similar Compounds

  • Manganese(III) tetrakis(4-sulfonatophenyl)porphyrin (MnTPPS)
  • Manganese(III) tetrakis(4-benzoic acid)porphyrin (MnTBAP)
  • Manganese(III) tetrakis(4-pyridyl)porphyrin (MnTPyP)

Properties

IUPAC Name

5,15-bis(1-methylpyridin-1-ium-3-yl)-10-(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;manganese(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N8.Mn/c1-49-23-17-29(18-24-49)41-33-9-13-37(45-33)43(31-7-5-21-51(3)27-31)39-15-11-35(47-39)42(30-19-25-50(2)26-20-30)36-12-16-40(48-36)44(38-14-10-34(41)46-38)32-8-6-22-52(4)28-32;/h5-28H,1-4H3;/q2*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZBRMHXDVOWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=C[N+](=CC=C9)C)C=C3)C=C1.[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36MnN8+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

731.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72924-08-4
Record name Mn(III) 5,10,15,20-tetrakis(N-methylpyridinium-2-yl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072924084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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